2-[(2,6-Difluorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile
Overview
Description
2-[(2,6-Difluorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile is a chemical compound that features a pyridine ring substituted with a difluorophenyl group, a methylsulfanyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Difluorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2,6-difluorobenzyl chloride with 4,6-dimethylpyridine-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Difluorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
2-[(2,6-Difluorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,6-Difluorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s difluorophenyl and carbonitrile groups can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Difluorophenyl)methylsulfanyl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]quinazolin-4-one
- 3-(2,6-Difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one
Uniqueness
2-[(2,6-Difluorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both difluorophenyl and carbonitrile groups allows for versatile chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-[(2,6-difluorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2S/c1-9-6-10(2)19-15(11(9)7-18)20-8-12-13(16)4-3-5-14(12)17/h3-6H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHOJIVQIMSVMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=C(C=CC=C2F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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